molecular formula C18H22F2N2O3 B6951640 N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide

N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Cat. No.: B6951640
M. Wt: 352.4 g/mol
InChI Key: AUDSGWULYXZVFS-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a cyclohexyl group, a difluoroethyl moiety, and an oxazolidinone ring attached to a benzamide core. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O3/c19-16(20)15(12-5-2-1-3-6-12)21-17(23)13-7-4-8-14(11-13)22-9-10-25-18(22)24/h4,7-8,11-12,15-16H,1-3,5-6,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDSGWULYXZVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)F)NC(=O)C2=CC(=CC=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroalkylating agents.

    Cyclohexyl Group Addition: The cyclohexyl group can be attached through a Grignard reaction or other alkylation methods.

    Benzamide Formation: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions could target the oxazolidinone ring or the benzamide moiety, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions of difluoroethyl and oxazolidinone groups with biological macromolecules. It could also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its difluoroethyl group may enhance metabolic stability, while the oxazolidinone ring could contribute to antimicrobial activity.

Industry

In the industrial sector, this compound could be used in the development of advanced materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group could enhance binding affinity or selectivity, while the oxazolidinone ring might interact with specific protein targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexyl-2,2-difluoroethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide: Unique due to the combination of difluoroethyl and oxazolidinone groups.

    This compound: Similar compounds might include those with variations in the cyclohexyl or difluoroethyl groups, or different substitutions on the benzamide core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.

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